4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine hydrochloride
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Overview
Description
RS 127445 hydrochloride is a selective, high-affinity, orally bioavailable antagonist of the serotonin 5-HT2B receptor. It exhibits a pKi of 9.5 and shows 1000-fold selectivity for the 5-HT2B receptor compared to other receptor and ion channel binding sites . This compound is primarily used in scientific research to study the role of the 5-HT2B receptor in various physiological and pathological processes.
Scientific Research Applications
RS 127445 hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a tool compound to study the binding and activity of the 5-HT2B receptor.
Biology: Researchers use it to investigate the role of the 5-HT2B receptor in various biological processes, including cell signaling and neurotransmission.
Medicine: The compound is used to explore the potential therapeutic applications of 5-HT2B receptor antagonists in treating conditions such as cardiovascular diseases, fibrotic disorders, and psychiatric conditions.
Industry: RS 127445 hydrochloride is used in the development of new drugs targeting the 5-HT2B receptor.
Mechanism of Action
Target of Action
RS-127445 hydrochloride is a potent and selective antagonist that primarily targets the serotonin 5-HT2B receptor . The 5-HT2B receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family .
Mode of Action
RS-127445 hydrochloride acts by binding to the 5-HT2B receptor with high affinity, exhibiting a pKi of 9.5 . This binding inhibits the action of serotonin (5-HT), a neurotransmitter, on the 5-HT2B receptor . It shows around 1000 times selectivity over the closely related 5-HT2A and 5-HT2C receptors .
Biochemical Pathways
The 5-HT2B receptor is involved in various physiological processes. When RS-127445 hydrochloride binds to the 5-HT2B receptor, it inhibits the serotonin-induced formation of inositol phosphates and serotonin-evoked increases in intracellular calcium . This suggests that RS-127445 hydrochloride affects the phosphoinositide pathway and calcium signaling pathway.
Result of Action
The antagonistic action of RS-127445 hydrochloride on the 5-HT2B receptor can influence various physiological processes where this receptor is involved. For instance, it can affect smooth muscle contraction, as the 5-HT2B receptor is known to be involved in the regulation of gastrointestinal motility .
Preparation Methods
The synthesis of RS 127445 hydrochloride involves several steps, including the formation of the core pyrimidine structure and the introduction of the fluoronaphthyl and isopropyl groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the compound is typically prepared in a laboratory setting using standard organic synthesis techniques .
Chemical Reactions Analysis
RS 127445 hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are not commonly reported for RS 127445 hydrochloride.
Substitution: The compound can undergo substitution reactions, particularly at the fluoronaphthyl group.
Common Reagents and Conditions: Typical reagents used in these reactions include strong acids or bases, organic solvents, and catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
RS 127445 hydrochloride is unique in its high selectivity and affinity for the 5-HT2B receptor. Similar compounds include:
Ketanserin: A less selective 5-HT2 receptor antagonist.
SB-204741: Another 5-HT2B receptor antagonist with different pharmacokinetic properties.
LY266097: A selective 5-HT2B receptor antagonist with a different chemical structure.
These compounds differ in their selectivity, affinity, and pharmacokinetic profiles, making RS 127445 hydrochloride a valuable tool for specific research applications.
Properties
IUPAC Name |
4-(4-fluoronaphthalen-1-yl)-6-propan-2-ylpyrimidin-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3.ClH/c1-10(2)15-9-16(21-17(19)20-15)13-7-8-14(18)12-6-4-3-5-11(12)13;/h3-10H,1-2H3,(H2,19,20,21);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJPYBJBPRFMHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1)C2=CC=C(C3=CC=CC=C32)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199864-86-3 |
Source
|
Record name | RS-127445 Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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